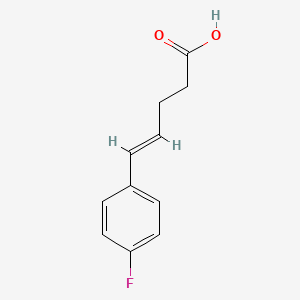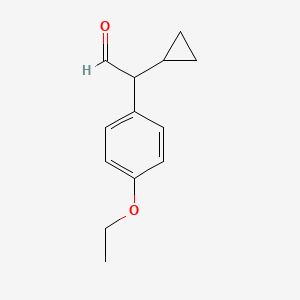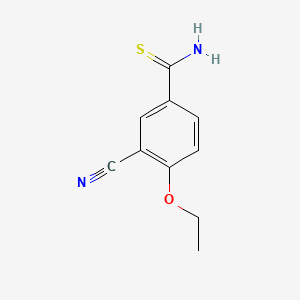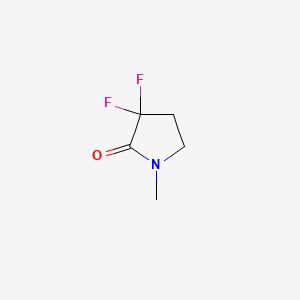
tert-Butyl chromate solution in carbon tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl chromate solution in carbon tetrachloride is a chemical compound with the molecular formula C4H10CrO4 . It appears as a yellow liquid and has a pungent odor . This solution is known for its strong oxidizing properties and can oxidize organic compounds, especially those with a phenyl ring structure .
Synthesis Analysis
The synthesis of this compound typically involves the mixing of tert-butyl chromate and carbon tetrachloride in a certain ratio until a uniform solution is obtained . In a specific example, chromic anhydride was added in small portions to tert-butanol cooled in an ice bath. The solution was then allowed to warm to room temperature, and carbon tetrachloride was added .Molecular Structure Analysis
The molecular structure of this compound has been studied using all-atom molecular dynamics modeling . The excess volume of the solution and the apparent and intrinsic (geometric) volumes of both components were calculated throughout the range of concentrations .Chemical Reactions Analysis
This compound is known for its strong oxidizing properties. It can oxidize organic compounds, especially those with a phenyl ring structure . It is also known to react violently with active metals, alcohols, and amines .Physical and Chemical Properties Analysis
This compound is a yellow liquid with a pungent odor . It has strong oxidizing properties and can oxidize organic compounds . The apparent and intrinsic molar volumes of TBA in the limit of low concentrations in solution are notably larger than in pure alcohol .Mechanism of Action
The mechanism of action of tert-butyl chromate solution in carbon tetrachloride is primarily due to its strong oxidizing properties. It can oxidize organic compounds, especially those with a phenyl ring structure . The specific association of alcohol at low concentrations due to hydrogen bonding among TBA molecules is also a notable characteristic .
Safety and Hazards
Tert-butyl chromate solution in carbon tetrachloride is a strong oxidizer and can react violently with active metals, alcohols, and amines . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It should be stored in a cool, ventilated, dry place, away from fire sources and organic substances .
Future Directions
While there is a significant amount of research on tert-butyl chromate solution in carbon tetrachloride, there are still areas that need further exploration. For instance, the structural changes with concentrations encountered in aqueous solutions of TBA are still not fully understood . Further studies could also focus on the development of safer and more efficient synthesis methods, as well as the exploration of new applications in organic synthesis.
Properties
CAS No. |
1189-85-1 |
|---|---|
Molecular Formula |
C8H22CrO4 |
Molecular Weight |
234.256 |
IUPAC Name |
chromium(2+);2-methylpropan-2-olate;dihydrate |
InChI |
InChI=1S/2C4H9O.Cr.2H2O/c2*1-4(2,3)5;;;/h2*1-3H3;;2*1H2/q2*-1;+2;; |
InChI Key |
LQIYFGCAZZDOAF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].O.O.[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B576268.png)


![1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine](/img/structure/B576276.png)

![6-Oxa-10-azatricyclo[6.2.1.04,9]undeca-2,4,8(11),9-tetraene](/img/structure/B576281.png)

